ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a reagent used in the synthesis of a diacetylenic bilirubin . It is a polysubstituted pyrrole that can be used in the synthesis of various compounds, such as azomethines (Schiff bases) .
Synthesis Analysis
The condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol affords new azomethines as Schiff bases .Molecular Structure Analysis
The structure and E-configuration of the azomethine fragment were detected by the methods of 1H NMR spectroscopy and X-ray analysis .Chemical Reactions Analysis
The reaction of these compounds with thioglycolic acid in toluene, DMF, or AcOH at reflux with or without the addition of ZnCl2 as well as under microwave irradiation had an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate exclusively .Physical and Chemical Properties Analysis
The molecular weight of this compound is 123.1955 .Scientific Research Applications
Synthesis and Molecular Structure
Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and its derivatives have been extensively studied for their synthesis and molecular structure. For example, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and analyzed using various techniques including FT-IR, NMR, and mass spectroscopy. These studies often involve quantum chemical calculations to evaluate properties like thermodynamic parameters, indicating exothermic and spontaneous reactions at room temperature. The vibrational analysis of these compounds shows dimer formation in the solid state, a key characteristic in understanding their molecular structure (Singh et al., 2013).
Chemical Reactivity and Non-linear Optical Properties
Derivatives of this compound have been studied for their chemical reactivity and potential use in non-linear optical (NLO) applications. The reactivity descriptors from Density Functional Theory (DFT) calculations suggest these compounds are suitable for forming new heterocyclic compounds. Their first hyperpolarizability values, a measure of NLO properties, are significant, pointing to their potential use in NLO materials (Singh, Rawat, & Sahu, 2014).
Applications in Hydrogen-Bond Analysis
Some studies focus on the hydrogen-bonding patterns in derivatives of this compound. For instance, investigations into compounds like 4-ethyl-3,5-dimethylpyrrole-2-carbaldehyde reveal insights into hydrogen-bonded dimers, essential for understanding the molecular interactions and properties of these substances (Senge & Smith, 2005).
Synthesis of Novel Compounds
There is a significant interest in the synthesis of novel compounds using this compound as a precursor. This includes the creation of a range of derivatives through various chemical reactions, expanding the chemical space and potential applications of these pyrrole derivatives (Idhayadhulla, Kumar, & Nasser, 2010).
Mechanism of Action
Future Directions
The vast majority of biologically active substances that have the prospect of use as pharmaceuticals belong to heterocyclic compounds with a high degree of functionalization. These include ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a polysubstituted pyrrole, which can be used in the synthesis of various compounds, e.g., azomethines (Schiff bases) . Therefore, it is necessary to identify new biologically active compounds, including those with antimicrobial activity .
Properties
IUPAC Name |
ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-9-7(3)10(12-8(9)4)11(13)14-6-2/h12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGBRYTXWUHNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176413 | |
Record name | 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-47-5 | |
Record name | 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2199-47-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.